Cas no 808755-53-5 (3-fluoroquinolin-6-ol)

3-Fluoroquinolin-6-ol is a fluorinated quinoline derivative characterized by the presence of a hydroxyl group at the 6-position and a fluorine atom at the 3-position of the quinoline scaffold. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substitution enhances metabolic stability and bioavailability, while the hydroxyl group offers a reactive site for further functionalization. Its high purity and well-defined structure ensure consistent performance in cross-coupling reactions and other transformations. This compound is particularly useful in the development of bioactive molecules, including antimicrobial and anticancer agents, due to its optimized pharmacophoric features.
3-fluoroquinolin-6-ol structure
3-fluoroquinolin-6-ol structure
商品名:3-fluoroquinolin-6-ol
CAS番号:808755-53-5
MF:C9H6FNO
メガワット:163.148445606232
MDL:MFCD18414584
CID:1016068
PubChem ID:67004978

3-fluoroquinolin-6-ol 化学的及び物理的性質

名前と識別子

    • 3-fluoroquinolin-6-ol
    • 3-Fluoro-6-quinolinol (ACI)
    • 3-Fluoro-6-hydroxyquinoline
    • DB-228624
    • AS-41423
    • CS-0155645
    • MFCD18414584
    • DTXSID90736200
    • SB67658
    • 808755-53-5
    • SCHEMBL1360422
    • AKOS025146670
    • 6-Quinolinol, 3-fluoro-
    • MDL: MFCD18414584
    • インチ: 1S/C9H6FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H
    • InChIKey: WUAYWIYDQAWNFI-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C2C(C=CC(=C2)O)=NC=1

計算された属性

  • せいみつぶんしりょう: 163.043341977g/mol
  • どういたいしつりょう: 163.043341977g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 33.1Ų

3-fluoroquinolin-6-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB448046-1 g
3-Fluoroquinolin-6-ol; 95%
808755-53-5
1g
€1,100.80 2022-06-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2051-250MG
3-fluoroquinolin-6-ol
808755-53-5 95%
250MG
¥ 1,207.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226285-250mg
3-Fluoroquinolin-6-ol
808755-53-5 98%
250mg
¥1744.00 2024-07-28
Chemenu
CM145150-250mg
3-Fluoroquinolin-6-ol
808755-53-5 95%+
250mg
$221 2024-07-23
Chemenu
CM145150-1g
3-Fluoroquinolin-6-ol
808755-53-5 95%
1g
$767 2021-08-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2051-500MG
3-fluoroquinolin-6-ol
808755-53-5 95%
500MG
¥ 2,772.00 2023-03-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2051-10G
3-fluoroquinolin-6-ol
808755-53-5 95%
10g
¥ 20,790.00 2023-03-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226285-1g
3-Fluoroquinolin-6-ol
808755-53-5 98%
1g
¥4274.00 2024-07-28
Chemenu
CM145150-50mg
3-Fluoroquinolin-6-ol
808755-53-5 95%+
50mg
$*** 2023-05-29
abcr
AB448046-250 mg
3-Fluoroquinolin-6-ol; 95%
808755-53-5
250MG
€467.90 2022-06-10

3-fluoroquinolin-6-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N-Fluorobenzenesulfonimide
リファレンス
2,2,3-Tribromopropanal as a versatile reagent in the Skraup-type synthesis of 3-bromoquinolin-6-ols
Lamberth, Clemens; Kessabi, Fiona Murphy; Beaudegnies, Renaud; Quaranta, Laura; Trah, Stephan; et al, Synlett, 2014, 25(6), 858-862

3-fluoroquinolin-6-ol Raw materials

3-fluoroquinolin-6-ol Preparation Products

3-fluoroquinolin-6-ol 関連文献

3-fluoroquinolin-6-olに関する追加情報

Chemical Profile of 3-fluoroquinolin-6-ol (CAS No. 808755-53-5)

3-fluoroquinolin-6-ol, identified by the CAS number 808755-53-5, is a fluorinated quinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Quinoline and its derivatives are well-documented for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery. The introduction of a fluorine atom at the 3-position of the quinoline ring system in 3-fluoroquinolin-6-ol introduces unique electronic and steric properties that can modulate its interactions with biological targets, thereby enhancing its pharmacological potential.

The structural motif of 3-fluoroquinolin-6-ol combines the quinoline scaffold, which is known for its antimicrobial and anti-inflammatory properties, with a hydroxyl group at the 6-position. This hydroxyl functionality can serve as a hydrogen bond acceptor or participate in hydrophobic interactions, influencing the compound's solubility and binding affinity. The fluorine atom, on the other hand, is a common pharmacophore that can improve metabolic stability, binding affinity, and oral bioavailability of drug candidates.

In recent years, there has been a surge in research focused on developing novel fluorinated heterocycles for therapeutic applications. The incorporation of fluorine into quinoline derivatives has been shown to enhance their efficacy against various diseases, including infectious diseases and cancer. For instance, fluorinated quinolines have demonstrated promising activity against multidrug-resistant bacteria by interfering with bacterial DNA gyrase and topoisomerase IV, key enzymes involved in DNA replication and transcription.

3-fluoroquinolin-6-ol (CAS No. 808755-53-5) has been investigated for its potential as an intermediate in the synthesis of more complex pharmacophores. Its unique structure allows for further functionalization at multiple positions, enabling the development of novel analogs with tailored biological activities. Researchers have explored its utility in generating derivatives with enhanced antiviral and anticancer properties. The fluorine atom's ability to increase lipophilicity while maintaining metabolic stability makes 3-fluoroquinolin-6-ol an attractive candidate for further optimization.

One of the most compelling aspects of 3-fluoroquinolin-6-ol is its role in addressing emerging therapeutic challenges. With the rise of antibiotic-resistant pathogens, there is an urgent need for new antimicrobial agents. Quinoline derivatives have historically played a crucial role in combating bacterial infections, and the introduction of fluorine has shown promise in overcoming resistance mechanisms. Preclinical studies have indicated that compounds derived from 3-fluoroquinolin-6-ol exhibit potent activity against Gram-negative bacteria, including those that are resistant to conventional antibiotics.

The hydroxyl group at the 6-position of 3-fluoroquinolin-6-ol (CAS No. 808755-53-5) also opens up possibilities for interaction with biological targets beyond bacterial enzymes. Recent studies have suggested that this moiety can engage with specific amino acid residues in protein structures, potentially leading to applications in anticancer therapy. By modulating binding interactions with kinases and other signaling proteins, derivatives of 3-fluoroquinolin-6-ol may inhibit aberrant signaling pathways involved in tumor growth and progression.

The synthesis of 3-fluoroquinolin-6-ol involves multi-step organic transformations that highlight the versatility of quinoline chemistry. Advanced synthetic methodologies have been employed to introduce the fluorine atom at the 3-position with high selectivity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution have been particularly useful in constructing this compound's core structure. These synthetic strategies not only provide insights into the structural complexity of fluorinated quinolines but also offer scalable routes for large-scale production.

The pharmacokinetic profile of 3-fluoroquinolin-6-ol is another area of active investigation. Fluorinated compounds are often associated with improved pharmacokinetic properties due to their enhanced lipophilicity and stability against metabolic degradation. Preliminary data suggest that 3-fluoroquinolin-6-ol exhibits favorable oral bioavailability and prolonged half-life in animal models, making it a promising candidate for further development into an oral therapeutic agent.

In conclusion, 3-fluoroquinolin-6-ol (CAS No. 808755-53-5) represents a significant advancement in fluorinated quinoline chemistry with potential applications across multiple therapeutic domains. Its unique structural features—comprising a quinoline scaffold modified by a fluorine atom at the 3-position and a hydroxyl group at the 6-position—endow it with diverse biological activities and synthetic utility. As research continues to uncover new ways to leverage fluorinated heterocycles in drug development, compounds like 3-fluoroquinolin-6-ol are poised to play a pivotal role in addressing some of today's most pressing medical challenges.

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